molecular formula C9H10FNO3S B3057556 N-(4-acetyl-2-fluorophenyl)methanesulfonamide CAS No. 824937-50-0

N-(4-acetyl-2-fluorophenyl)methanesulfonamide

Cat. No.: B3057556
CAS No.: 824937-50-0
M. Wt: 231.25
InChI Key: RLCQVLUTJPDRTK-UHFFFAOYSA-N
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Description

N-(4-acetyl-2-fluorophenyl)methanesulfonamide (CAS 824937-50-0) is a chemical compound with the molecular formula C9H10FNO3S and a molecular weight of 231.24 g/mol . This high-purity compound serves as a valuable building block in medicinal chemistry research, particularly in the synthesis and exploration of novel sulfonamide derivatives. Sulfonamide-based compounds are extensively investigated for their interactions with key biological targets. Research into structurally related molecules has demonstrated their potential as inhibitors of enzymes like α-glucosidase and α-amylase, which are targets for managing type 2 diabetes . Furthermore, certain N-substituted sulfonamide derivatives have been studied for their pharmacological activity as 5-hydroxytryptamine (5-HT2A) receptor inverse agonists, indicating potential relevance for central nervous system disorders . The specific acetyl and fluorine substituents on the phenyl ring of this compound make it a versatile intermediate for further chemical modification, allowing researchers to explore structure-activity relationships and develop new active molecules . This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-acetyl-2-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3S/c1-6(12)7-3-4-9(8(10)5-7)11-15(2,13)14/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCQVLUTJPDRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)NS(=O)(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729868
Record name N-(4-Acetyl-2-fluorophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824937-50-0
Record name N-(4-Acetyl-2-fluorophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetyl-2-fluorophenyl)methanesulfonamide typically involves the reaction of 4-acetyl-2-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure controlled addition and prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-acetyl-2-fluorophenyl)methanesulfonamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of N-(4-acetyl-2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and fluorine groups contribute to its binding affinity and specificity, while the methanesulfonamide group enhances its solubility and stability. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[4-Acetyl-2-(2,4-difluorophenoxy)phenyl]methanesulfonamide

  • Structural Differences: The fluorine substituent at C2 is replaced with a 2,4-difluorophenoxy group, introducing an ether linkage and additional fluorine atoms.
  • The electron-withdrawing nature of the difluorophenoxy group may enhance metabolic stability compared to the simpler acetyl-fluorine substitution in the parent compound .

Nimesulide (N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide)

  • Structural Differences: Contains a nitro group (C4) and phenoxy group (C2) instead of acetyl and fluorine.
  • Impact on Properties: The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring and increasing acidity of the sulfonamide proton (pKa ~6.5) . Nimesulide’s molecular weight (308.31 g/mol) is higher than that of the target compound, likely due to the nitro and phenoxy substituents. Clinically, Nimesulide acts as a cyclooxygenase-2 (COX-2) inhibitor, suggesting that substituent polarity and steric bulk are critical for enzyme interaction .

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

  • Structural Differences : Features a chloro (C4) and nitro (C2) substitution pattern.
  • Impact on Properties: The nitro group induces torsional strain, as observed in crystallographic studies, leading to non-planar conformations and intermolecular hydrogen bonding (e.g., C9—H9B⋯O3 interactions) .

N-(4-Amino-2-methoxyphenyl)-4-fluorobenzenesulfonamide

  • Structural Differences: Substituted with an amino (C4) and methoxy (C2) group; the sulfonamide is part of a fluorobenzenesulfonyl moiety.
  • The methoxy group’s electron-donating effect contrasts with the electron-withdrawing fluorine in the target compound, altering electronic distribution and reactivity .

Physicochemical and Electronic Properties

A comparative analysis of key parameters is summarized below:

Compound Molecular Weight (g/mol) Key Substituents Notable Interactions/Properties
N-(4-Acetyl-2-fluorophenyl)methanesulfonamide ~227.25* -F (C2), -COCH₃ (C4) Moderate lipophilicity; acetyl group may stabilize π-π stacking
Nimesulide 308.31 -NO₂ (C4), -OPh (C2) High metabolic stability; COX-2 selectivity
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ~307.73 -Cl (C4), -NO₂ (C2) Intermolecular H-bonding; torsional strain
N-(4-Amino-2-methoxyphenyl)-4-fluorobenzenesulfonamide 296.32 -NH₂ (C4), -OCH₃ (C2) Enhanced solubility; electron-rich aromatic system

*Estimated based on molecular formula (C₉H₉FNO₃S).

Computational Insights

Density functional theory (DFT) studies on related compounds (e.g., N-(2-methylphenyl)methanesulfonamide) reveal that substituent position (ortho vs. para) significantly affects molecular conformation, NMR chemical shifts, and vibrational frequencies . For this compound:

  • Ortho-fluorine introduces steric hindrance, possibly restricting rotational freedom and influencing binding to biological targets .

Biological Activity

N-(4-acetyl-2-fluorophenyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

  • Molecular Formula : C10H12FNO2S
  • Molecular Weight : 231.244 g/mol
  • LogP (Partition Coefficient) : 2.5536
  • Polar Surface Area (PSA) : 71.62 Ų

These properties suggest that the compound has moderate lipophilicity and may interact effectively with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Research indicates that the compound may function as an enzyme inhibitor, potentially affecting pathways involved in cancer progression and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. The compound promotes phosphatidylserine flipping and cytochrome c release from mitochondria, leading to caspase activation, which is critical for programmed cell death .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A5493.5Apoptosis induction
CL154.0Caspase activation
HCT152.8NF-κB inhibition

Enzyme Inhibition

The compound has also been evaluated for its potential as a tyrosinase inhibitor, which is significant for treating skin disorders and hyperpigmentation. In vitro studies reported IC50 values comparable to established inhibitors like kojic acid .

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference Compound
Tyrosinase4.39Kojic Acid
Carbonic Anhydrase5.1Acetazolamide

Case Studies

  • Study on Antitumor Effects :
    A study conducted on the efficacy of this compound against lung cancer cells demonstrated significant tumor growth inhibition in xenograft models, supporting its potential as a therapeutic agent .
  • Tyrosinase Inhibition :
    Another investigation focused on the compound's role in inhibiting tyrosinase activity in melanoma cells, revealing a dose-dependent response that suggests its utility in cosmetic formulations aimed at reducing pigmentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-acetyl-2-fluorophenyl)methanesulfonamide
Reactant of Route 2
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N-(4-acetyl-2-fluorophenyl)methanesulfonamide

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